N-[4-[(3-bromobenzoyl)amino]phenyl]-2-methylbenzamide
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Overview
Description
N-[4-[(3-bromobenzoyl)amino]phenyl]-2-methylbenzamide is a complex organic compound with the molecular formula C21H15Br3N2O2 This compound is known for its unique structure, which includes a bromobenzoyl group and a methylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3-bromobenzoyl)amino]phenyl]-2-methylbenzamide typically involves the reaction of 3-bromobenzoyl chloride with 4-amino-2-methylbenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3-bromobenzoyl)amino]phenyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-[(3-bromobenzoyl)amino]phenyl]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(3-bromobenzoyl)amino]phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(4-bromobenzoyl)amino]phenyl}-2-thiophenecarboxamide
- 3-BROMO-N-[(3-BROMOBENZOYL)AMINOMETHYL]BENZAMIDE
Uniqueness
N-[4-[(3-bromobenzoyl)amino]phenyl]-2-methylbenzamide is unique due to its specific bromobenzoyl and methylbenzamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in research for developing new chemical entities and understanding complex biochemical interactions.
Properties
IUPAC Name |
N-[4-[(3-bromobenzoyl)amino]phenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O2/c1-14-5-2-3-8-19(14)21(26)24-18-11-9-17(10-12-18)23-20(25)15-6-4-7-16(22)13-15/h2-13H,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOGDFSWMAPPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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